N-(3,3-DIPHENYLPROPYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE
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Overview
Description
N-(3,3-DIPHENYLPROPYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE: is a complex heterocyclic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a pyrazolo[3,2-b][1,3]oxazine core. Compounds containing the oxazine ring are known for their diverse pharmacological and material applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-DIPHENYLPROPYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE can be achieved through various synthetic methodologies. One common approach involves multicomponent reactions, where alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates react in the presence of specific catalysts to form the oxazine ring . Another method includes cyclization reactions, where the formation of the oxazine ring is facilitated by cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions or cyclization processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: N-(3,3-DIPHENYLPROPYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
N-(3,3-DIPHENYLPROPYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,3-DIPHENYLPROPYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- N-(3,3-DIPHENYLPROPYL)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE HYDROCHLORIDE
- 2-(1-(3,3-DIPHENYLPROPYL)AMINO)ETHYL)PHENOL HYDROCHLORIDE
Comparison: Compared to these similar compounds, N-(3,3-DIPHENYLPROPYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE is unique due to its pyrazolo[3,2-b][1,3]oxazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(20-16-24-25-14-7-15-27-22(20)25)23-13-12-19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,16,19H,7,12-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSBKUZSKRGMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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